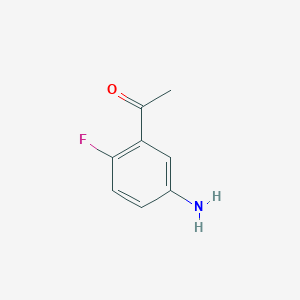

1-(5-Amino-2-fluorophenyl)ethanone

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(5-amino-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTBQTMYNBKLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67500-19-0 | |

| Record name | 1-(5-Amino-2-fluorophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 5 Amino 2 Fluorophenyl Ethanone

Established Synthetic Routes

Established synthetic routes are those that have been documented in scientific literature, providing reliable methods for the preparation of 1-(5-Amino-2-fluorophenyl)ethanone.

A common and well-documented method for synthesizing this compound starts from 2'-Fluoroacetophenone (B1202908). chemicalbook.com

This synthesis is a two-step process that first introduces a nitro group onto the benzene (B151609) ring, which is subsequently reduced to the desired amino group. chemicalbook.com The initial step involves the nitration of 2'-Fluoroacetophenone. This is typically achieved by treating the starting material with a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at a controlled low temperature, such as -15 °C. This reaction yields 1-(2-Fluoro-5-nitrophenyl)ethanone (B1303987) with a reported yield of 55%. chemicalbook.com

The second step is the reduction of the nitro group in 1-(2-Fluoro-5-nitrophenyl)ethanone to an amino group. This transformation is commonly carried out via catalytic hydrogenation. The reaction uses hydrogen gas (H₂) and a platinum catalyst, specifically platinum on carbon (Pt(S)/C), in an ethanol (B145695) solvent. This reduction step has a reported yield of 57%, resulting in the final product, this compound. chemicalbook.com

| Step | Reactants | Reagents | Product | Yield |

| Nitration | 2'-Fluoroacetophenone | conc. H₂SO₄; HNO₃ | 1-(2-Fluoro-5-nitrophenyl)ethanone | 55% chemicalbook.com |

| Reduction | 1-(2-Fluoro-5-nitrophenyl)ethanone | H₂ / Pt(S)/C, ethanol | This compound | 57% chemicalbook.com |

A documented synthetic route for a structural isomer, 1-(2-Amino-5-fluorophenyl)ethanone, involves the hydration of an ethynyl (B1212043) group. google.com While a direct synthesis of this compound from 2-Ethynyl-4-fluoroaniline (B2578717) is not prominently described in the surveyed literature, the synthesis of its isomer provides insight into the potential reactivity of such precursors.

In a patented method, 2-ethynyl-4-fluoroaniline is treated with an acid in water under heated conditions to yield 1-(2-amino-5-fluoroacetophenone). google.com For instance, reacting 2-ethynyl-4-fluoroaniline with concentrated phosphoric acid in water at 80°C for 18 hours, followed by neutralization, can produce the isomer with a yield of 71%. google.com Acids such as hydrochloric acid, sulfuric acid, methanesulfonic acid, and others can also be used. google.com This reaction demonstrates the conversion of an ethynyl group to an acetyl group on a fluorinated aniline (B41778) ring.

Another documented preparation of this compound involves the direct reduction of 1-(2-Fluoro-5-nitrophenyl)ethanone. chemicalbook.comsigmaaldrich.com This method is more direct than the synthesis from 2'-Fluoroacetophenone as it starts from an intermediate that already possesses the required fluoro and nitro substituents at the correct positions. The reduction of the nitro group to an amine is the key transformation in this synthesis.

Synthesis from 2'-Fluoroacetophenone

Alternative and Analogous Synthetic Strategies

The synthesis of structurally similar compounds can provide insights into alternative strategies for preparing this compound.

The synthesis of more complex, substituted aminophenyl ethanones often requires multi-step processes involving halogenation and the use of protecting groups. For example, the preparation of compounds like 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone involves introducing additional halogens onto the aromatic ring. nih.gov

In a broader context, synthetic strategies for related fluorinated aromatic compounds, such as fluorinated phenylalanines, utilize a variety of modern organic reactions. These can include cross-coupling reactions to build the carbon skeleton and specialized fluorination techniques. nih.gov When multiple reactive functional groups are present, such as an amino group and a keto group, protection/deprotection strategies are often employed. For instance, the amino group can be temporarily converted into a less reactive form (e.g., an amide or a carbamate) to prevent it from interfering with reactions targeting other parts of the molecule. After the desired transformations are complete, the protecting group is removed to restore the amino functionality.

Reactions of substituted acetophenones with ammonia (B1221849) or amine sources

The introduction of an amino group onto the phenyl ring of a substituted acetophenone (B1666503) to yield this compound is typically achieved through the reduction of a nitro-substituted precursor. This multi-step process begins with a substituted acetophenone which is first nitrated and then subsequently reduced.

A primary route involves the use of 1-(2-Fluoro-5-nitrophenyl)ethanone as the key intermediate. clearsynth.comchemimpex.com This precursor is a substituted acetophenone that contains a nitro group at the desired position for the final amino functionality. The transformation of the nitro group to an amine is a reductive process, effectively converting the nitroacetophenone to the corresponding aminoacetophenone.

Another relevant approach in synthetic chemistry for preparing amines from carbonyl compounds is biomimetic transamination. bioorganica.com.ua This method mimics the biological process of converting keto acids to amino acids and can be a general synthetic strategy for preparing fluorine-containing amines. bioorganica.com.ua Furthermore, the use of ammonia surrogates like hexamine has been demonstrated in the synthesis of related amino ethanone (B97240) structures from halo-acetophenones, representing a direct amination approach. google.com In this type of reaction, a bromo-substituted acetophenone reacts with hexamine, which then hydrolyzes to yield the primary amine. google.com

However, the most prominently documented synthesis for this compound relies on the catalytic hydrogenation of 1-(2-fluoro-5-nitrophenyl)ethanone. chemicalbook.com

Optimization of Synthetic Conditions

Optimizing reaction conditions is critical for maximizing yield, purity, and process efficiency in the synthesis of this compound. Key parameters include stoichiometry, solvent choice, temperature, pressure, and catalyst performance.

The choice of solvent and the stoichiometry of reagents play a crucial role in the synthetic sequence. In the initial nitration step to form the precursor 1-(2-fluoro-5-nitrophenyl)ethanone from a suitable fluoroacetophenone, the reaction is often performed using a significant excess of the nitrating agent in a strong acid medium.

For the subsequent reduction of the nitro group, the solvent system is critical for catalyst activity and substrate solubility. Ethanol is a commonly used solvent for the catalytic hydrogenation of 1-(2-fluoro-5-nitrophenyl)ethanone. chemicalbook.com In related syntheses of amino ethanones, mixed solvent systems such as tetrahydrofuran (B95107) (THF) and water have been shown to enhance reaction rates considerably. google.com The presence of water in the THF solvent system during the reaction of a bromoethanone with hexamine was found to be beneficial. google.com The selection of an appropriate solvent is therefore a key factor in achieving efficient conversion.

Table 1: Solvent Systems in Related Amination/Reduction Reactions

| Reaction Type | Substrate Example | Solvent System | Observation | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | 1-(2-fluoro-5-nitrophenyl)ethanone | Ethanol | Effective medium for reduction. | chemicalbook.com |

| Amination with Hexamine | 1-(2,5-dimethoxyphenyl)-2-bromoethanone | Tetrahydrofuran/Water | Water enhances reaction speed. | google.com |

Precise control over temperature and pressure is essential throughout the synthesis. During the nitration of fluoroacetophenone to produce the nitro intermediate, maintaining a low temperature (e.g., below -5°C) is crucial to control the reaction's exothermicity and prevent unwanted side reactions.

For the catalytic reduction of 1-(2-fluoro-5-nitrophenyl)ethanone, the reaction is often conducted under positive hydrogen pressure. A specific example cites a hydrogen pressure of 2585.74 Torr (approximately 50 psi or 3.4 atm) at a temperature of 25°C. chemicalbook.com In other catalytic systems for related acetophenone transformations, more extreme conditions might be employed, such as temperatures up to 175°C and hydrogen pressures of 50 bar (~725 psi), to drive the reaction to completion. rsc.org Careful management of these parameters is vital for ensuring the safety and selectivity of the hydrogenation process.

Table 2: Temperature and Pressure in Synthesis Steps

| Reaction Step | Substrate | Temperature | Pressure | Reference |

|---|---|---|---|---|

| Nitration | m-Fluoroacetophenone | < -5 °C | Atmospheric | |

| Catalytic Hydrogenation | 1-(2-fluoro-5-nitrophenyl)ethanone | 25 °C | 2585.74 Torr | chemicalbook.com |

The choice of catalyst is paramount for the efficient reduction of the nitro group to an amine. A widely used and effective catalyst for this transformation is platinum on a carbon support (Pt(S)/C). chemicalbook.com This heterogeneous catalyst facilitates the hydrogenation of the nitro group with high efficiency, leading to the desired this compound in good yield (57% for this step). chemicalbook.com

Isolation and Purification Techniques for Synthesized this compound

Following the synthesis, a multi-step process is required to isolate and purify this compound to the desired level of quality. The specific techniques employed depend on the physical properties of the product and the nature of any impurities present.

A common initial step involves the workup of the reaction mixture. For the precursor, 1-(2-fluoro-5-nitrophenyl)ethanone, this can involve pouring the reaction mixture into ice water to precipitate the solid product, which is then collected by filtration and washed with water.

For the final amino product, purification often begins after the catalyst is removed by filtration. A general strategy involves adjusting the pH of the filtrate. For instance, in the synthesis of the related 2-amino-5-fluoroacetophenone, the pH is adjusted to 8-9 with a base to precipitate the product, which is then collected by suction filtration, washed, and dried. google.com

For higher purity, further techniques are employed. These can include:

Solvent Extraction: The crude product can be dissolved in an aqueous solution and then extracted into an immiscible organic solvent like ethyl acetate (B1210297). This separates the desired compound from water-soluble impurities. orgsyn.org

Drying: The combined organic extracts are dried over a desiccant such as magnesium sulfate (B86663) (MgSO₄) to remove residual water. orgsyn.org

Concentration: The solvent is removed from the dried organic phase, typically using a rotary evaporator, to yield the crude solid product. orgsyn.org

Recrystallization/Precipitation: The crude solid is dissolved in a minimal amount of a suitable hot solvent (e.g., dichloromethane) and then a second solvent in which the product is less soluble (an anti-solvent, e.g., hexanes) is added to induce crystallization or precipitation upon cooling. This process can significantly improve purity. orgsyn.org

Chromatography: For very high purity requirements, flash column chromatography using a stationary phase like silica (B1680970) gel and an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) can be used to separate the target compound from closely related impurities. orgsyn.org

The combination of these techniques allows for the isolation of this compound with high purity suitable for its intended applications.

Chemical Reactivity and Derivatization of 1 5 Amino 2 Fluorophenyl Ethanone

General Reaction Classes

The reactivity of 1-(5-Amino-2-fluorophenyl)ethanone can be categorized into several key reaction classes, enabling the synthesis of a wide array of derivatives.

The amino and fluorine groups on the phenyl ring of this compound can participate in nucleophilic substitution reactions. The amino group, being a nucleophile itself, can react with various electrophiles. For instance, it can be acylated or alkylated to introduce new substituents.

The fluorine atom, while generally a poor leaving group in nucleophilic aromatic substitution, can be displaced under specific conditions, particularly when activated by the electron-withdrawing acetyl group and in the presence of strong nucleophiles.

The amino group of this compound can be a substrate for various coupling reactions. One notable example is the Buchwald-Hartwig cross-coupling reaction, which is a powerful method for forming carbon-nitrogen bonds. This reaction would typically involve the coupling of the amino group with an aryl halide in the presence of a palladium catalyst to yield N-arylated derivatives. nih.gov

The amino group in this compound is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of various products, such as nitroso, nitro, or azoxy compounds. For instance, treatment with a strong oxidizing agent like potassium permanganate (B83412) could potentially oxidize the amino group.

The ketone group of this compound can be readily reduced to a secondary alcohol, yielding 1-(5-amino-2-fluorophenyl)ethan-1-ol. This reduction can be achieved using various reducing agents. A common method involves the use of sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting alcohol can then be used in further synthetic transformations.

Synthesis of Derivatives and Analogues

The versatile reactivity of this compound makes it a key starting material for the synthesis of complex organic molecules, particularly heterocyclic compounds with potential biological activity.

Pyrazoles: this compound can serve as a precursor for the synthesis of pyrazole (B372694) derivatives. nih.govbeilstein-journals.orgnih.govmdpi.com A common strategy involves the reaction of the ketone with a hydrazine (B178648) derivative. For example, condensation with hydrazine hydrate (B1144303) would lead to the formation of a pyrazoline, which can then be oxidized to the corresponding pyrazole. The amino group on the phenyl ring can be further functionalized to create a diverse library of pyrazole-containing compounds. nih.govmdpi.com A study describes the synthesis of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones, highlighting the utility of aminophenyl ketones in constructing pyrazole rings. nih.gov

Palladacycles: While direct synthesis of palladacycles from this compound is not extensively documented, related structures are used in palladium-catalyzed reactions. Palladacycles are organopalladium compounds that can act as catalysts in various cross-coupling reactions. nih.gov The synthesis of fluorenones, for instance, has been achieved through a palladacycle-catalyzed sequential reaction of 2-bromobenzaldehydes with arylboronic acids. nih.gov The structural motifs present in this compound could potentially be utilized in the formation of palladacycle catalysts for similar transformations.

Triazoles: The amino group of this compound can be converted to an azide (B81097) group via diazotization followed by treatment with sodium azide. This azide derivative can then undergo a [3+2] cycloaddition reaction with an alkyne, a classic Huisgen cycloaddition, to form a 1,2,3-triazole ring. researchgate.netorganic-chemistry.orgrsc.orgarkat-usa.org This approach allows for the regioselective synthesis of both 1,4- and 1,5-disubstituted triazoles, depending on the reaction conditions and the catalyst used (e.g., copper or ruthenium). organic-chemistry.org The synthesis of 5-amino-1,2,3-triazole derivatives has been achieved through the Buchwald-Hartwig cross-coupling of 5-amino or 5-halo-1,2,3-triazoles with aryl halides and amines, respectively, showcasing the versatility of amino-functionalized precursors in triazole synthesis. nih.gov

Table of Reactions and Derivatives

| Starting Material | Reagent(s) | Reaction Type | Product Class |

|---|---|---|---|

| This compound | Acyl chloride | Nucleophilic Substitution | N-acylated derivative |

| This compound | Aryl halide, Pd catalyst | Buchwald-Hartwig Coupling | N-arylated derivative |

| This compound | Strong oxidizing agent | Oxidation | Nitro derivative |

| This compound | Sodium borohydride | Reduction | 1-(5-Amino-2-fluorophenyl)ethan-1-ol |

| This compound | Hydrazine hydrate | Condensation/Cyclization | Pyrazole derivative |

Modifications of the Amino Group

The primary aromatic amino group is a key site for chemical modification, allowing for the introduction of various functionalities through reactions such as diazotization and cyclization to form heterocyclic structures like pyrazoles.

Diazotization: The primary aromatic amine functionality of this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). organic-chemistry.orgbyjus.com This reaction converts the amino group into a highly versatile diazonium salt. organic-chemistry.org Diazonium salts are valuable synthetic intermediates that can be subsequently transformed into a wide range of substituents through reactions like the Sandmeyer or Schiemann reactions. organic-chemistry.org The process involves the formation of a nitrosonium ion (NO⁺) which acts as an electrophile, reacting with the nucleophilic amino group. byjus.comyoutube.com The resulting diazonium ion can then be replaced by various nucleophiles. For example, diazotization followed by reaction with a copper salt (Sandmeyer reaction) or fluoroboric acid (Schiemann reaction) can introduce halides or other groups. organic-chemistry.org

Table 1: General Scheme of Diazotization and Subsequent Reactions

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization | NaNO₂, HCl, 0-5 °C | Aryl diazonium salt |

| 2 | Sandmeyer Reaction | CuCl / CuBr / CuCN | Aryl chloride / Aryl bromide / Aryl nitrile |

| 2 | Schiemann Reaction | HBF₄, heat | Aryl fluoride |

Pyrazole Synthesis: The amino group, in conjunction with the adjacent acetyl group, makes this compound a suitable precursor for the synthesis of pyrazole derivatives. Pyrazoles are a significant class of nitrogen-containing heterocyclic compounds with diverse applications in medicinal chemistry. longdom.orgnih.gov A common method for pyrazole synthesis involves the condensation reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. nih.govnih.gov In the case of this compound derivatives, the amino group can be transformed (e.g., via diazotization and reduction) or used as a handle to introduce a hydrazine moiety, which can then react with a suitable partner to form the pyrazole ring. Alternatively, the core structure can be elaborated into a β-ketonitrile, which readily reacts with hydrazines to form 5-aminopyrazoles. nih.gov

Reactions involving the Fluorine Substituent

The fluorine atom on the aromatic ring is generally the most reactive of the halogens in nucleophilic aromatic substitution (SNAr) reactions. chemistrysteps.commasterorganicchemistry.com This type of reaction is a key method for forming new carbon-heteroatom or carbon-carbon bonds on an aromatic ring.

Table 2: Reactivity of Aryl Halides in Nucleophilic Aromatic Substitution

| Leaving Group | Reactivity Order | Rationale |

|---|

Synthesis of Deuterium (B1214612) Labeled Analogs

The synthesis of deuterium-labeled compounds is a crucial tool in pharmaceutical research, primarily for studying reaction mechanisms, drug metabolism (pharmacokinetics), and for potentially improving a drug's metabolic profile (the "deuterium effect"). princeton.edunih.gov

Analogs of this compound can be labeled with deuterium at various positions. The specific synthetic strategy depends on the desired location of the deuterium atoms.

Methods for Deuterium Labeling:

Reduction with Deuterated Reagents: Carbonyl groups, such as the acetyl group in the target molecule, can be reduced using deuterium-donating reducing agents. For instance, reduction with sodium borodeuteride (NaBD₄) would introduce deuterium at the benzylic position, converting the ketone to a deuterated alcohol. Similarly, using lithium aluminum deuteride (B1239839) (LiAlD₄) on appropriate ester or imide precursors can incorporate deuterium atoms. nih.gov

Catalytic Deuterium Exchange: Protons on the aromatic ring or at the α-carbon of the ketone can potentially be exchanged for deuterium using a deuterium source like D₂O under acidic or basic conditions, often with a metal catalyst like Ru/C. nih.gov

Synthesis from Labeled Precursors: A more direct approach involves using a starting material that already contains deuterium at the desired position. mpg.de For example, a deuterated fluoroaniline (B8554772) could be used in the initial steps of the synthesis of the final compound.

The introduction of deuterium can lead to a kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond. This can slow down metabolic pathways that involve the cleavage of that specific bond, potentially leading to improved drug efficacy or a longer half-life. princeton.edu

Mechanistic Investigations of Reactions involving this compound and its Derivatives

Understanding the mechanisms of reactions involving this compound and its derivatives is essential for optimizing reaction conditions and predicting product outcomes.

Mechanism of Pyrazole Formation: The synthesis of pyrazoles from precursors like β-ketonitriles and hydrazines generally proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone intermediate. nih.gov This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the 5-aminopyrazole after tautomerization. nih.gov In other routes, such as the reaction of α,β-unsaturated carbonyl compounds with hydrazines, the mechanism involves a Michael addition followed by cyclization and dehydration. longdom.orgnih.gov Mechanistic studies on pyrazole synthesis can also involve more complex pathways, such as oxidation-induced N-N bond coupling within metal-containing intermediates like diazatitanacycles, highlighting that the specific mechanism can vary significantly with the chosen synthetic route. rsc.org

Mechanism of Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the SNAr mechanism involves two main steps: addition and elimination. chemistrysteps.com

Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a negatively charged intermediate called a Meisenheimer complex. lumenlearning.com The negative charge is delocalized across the ring and is particularly stabilized if electron-withdrawing groups are present at the ortho and/or para positions. chemistrysteps.com

Elimination: The aromaticity is restored by the elimination of the leaving group (fluoride ion). chemistrysteps.com

In cases where the aromatic ring is not sufficiently electron-poor, alternative mechanisms like the benzyne (B1209423) mechanism (elimination-addition) can occur, especially with very strong bases, although this typically does not require an electron-withdrawing group. chemistrysteps.commasterorganicchemistry.com For this compound, the addition-elimination pathway is the more probable mechanism for substitution of the fluorine atom, given appropriate nucleophiles and conditions.

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural details of 1-(5-Amino-2-fluorophenyl)ethanone at the atomic level. By analyzing the chemical shifts and coupling constants, the precise arrangement of atoms and their electronic environments can be determined.

The ¹H NMR spectrum provides information about the different types of protons present in the molecule and their neighboring atoms. In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons, the amino group protons, and the methyl protons of the acetyl group. libretexts.orgchemicalbook.com The aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring. The chemical shifts of these protons are influenced by the presence of both the amino and fluoro substituents. The amino group protons often appear as a broad singlet, and its chemical shift can be concentration and temperature-dependent. msu.edu The methyl protons of the acetyl group characteristically appear as a sharp singlet in the upfield region of the spectrum. pdx.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 6.0 - 9.5 | Multiplet |

| Amino (-NH₂) | 0.5 - 5.0 | Broad Singlet |

| Acetyl (-CH₃) | 2.0 - 2.4 | Singlet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions. libretexts.orgmsu.edupdx.edu

The ¹³C NMR spectrum offers a detailed view of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbon of the acetyl group is typically observed at the most downfield position, generally in the range of 205-220 ppm for ketones. libretexts.org The aromatic carbons appear in the region of 125-150 ppm, with their specific chemical shifts being influenced by the attached fluorine and amino groups. libretexts.org The carbon atom directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF). The methyl carbon of the acetyl group is found in the upfield region of the spectrum. libretexts.orgoregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 205 - 220 |

| Aromatic C-F | 150 - 165 (doublet) |

| Aromatic C-NH₂ | 140 - 150 |

| Other Aromatic C | 115 - 140 |

| Acetyl (-CH₃) | 20 - 30 |

Note: Predicted values are based on typical chemical shift ranges and are subject to substituent and solvent effects. libretexts.orgoregonstate.eduwisc.edu

The presence of a fluorine atom allows for the study of through-space spin-spin couplings, which are invaluable for determining the molecule's preferred conformation. acs.org Specifically, couplings between the fluorine atom and the protons (⁵JHF) and carbon (⁴JCF) of the acetyl group can be observed. acs.org Significant through-space couplings indicate that the acetyl group is oriented in close proximity to the fluorine atom. acs.org For 2'-fluoroacetophenone (B1202908) derivatives, it has been shown that a large coupling constant for ⁵JHF and ⁴JCF is indicative of a preferred s-trans conformation, where the methyl group of the acetyl moiety is oriented away from the fluorine atom. acs.org These through-space couplings can be detected using specialized NMR techniques such as 1D ¹³C{¹H}-{¹⁹F} triple-resonance and 2D ¹H-¹⁹F chemical shift correlation spectroscopy. nih.gov

The choice of solvent can significantly influence the NMR spectroscopic signatures of this compound. researchgate.netunn.edu.ng Polar solvents can interact with the amino and carbonyl groups through hydrogen bonding, leading to changes in the chemical shifts of nearby protons and carbons. thieme-connect.de The dielectric constant of the solvent has been shown to correlate linearly with the magnitude of through-space ¹H-¹⁹F and ¹³C-¹⁹F coupling constants in similar 2'-fluoroacetophenone derivatives. acs.org This is because different solvents can stabilize certain conformers to varying degrees, thus altering the observed average coupling constants. rsc.org Therefore, conducting NMR experiments in a range of solvents with varying polarities can provide deeper insights into the conformational dynamics of the molecule. researchgate.netunn.edu.ng

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy techniques, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman), are essential for identifying the functional groups and characterizing the vibrational modes of this compound.

The FT-IR and FT-Raman spectra of this compound display characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: The amino group typically shows two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretches. core.ac.uk

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone is expected in the range of 1650-1700 cm⁻¹.

C-F Stretching: The C-F stretching vibration gives rise to a strong band, typically in the region of 1100-1300 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the aromatic ring are observed in the 1450-1600 cm⁻¹ region. scialert.net

CH₃ Bending: The bending vibrations of the methyl group are typically found around 1375 cm⁻¹ and 1450 cm⁻¹. scialert.net

The combination of FT-IR and FT-Raman spectroscopy provides a comprehensive vibrational profile of the molecule, as some modes that are weak in IR may be strong in Raman, and vice versa.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric Stretching | 3300 - 3500 |

| Amino (-NH₂) | Scissoring | ~1620 |

| Carbonyl (C=O) | Stretching | 1650 - 1700 |

| Aromatic Ring | C=C Stretching | 1450 - 1600 |

| Alkyl C-H | Stretching | 2850 - 3000 |

| C-F | Stretching | 1100 - 1300 |

Note: These are approximate ranges and the exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions. core.ac.ukscialert.net

Conformational Analysis using Vibrational Modes

The conformational preferences of this compound and related 2'-fluoro-substituted acetophenone (B1666503) derivatives have been a subject of detailed investigation. These studies often employ a combination of experimental vibrational spectroscopy (like FT-IR and Raman) and computational methods to understand the spatial arrangement of the acetyl group relative to the fluorophenyl ring.

For 2'-fluoroacetophenone derivatives, a notable preference for the s-trans conformation is observed. nih.govacs.org In this arrangement, the carbonyl group is oriented away from the fluorine atom. This preference is so pronounced that these derivatives often exist almost exclusively in the s-trans conformation. nih.govacs.org This conformational locking is a key factor influencing the molecule's reactivity and intermolecular interactions.

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in corroborating these experimental findings. By generating potential energy surfaces through the variation of dihedral angles, researchers can identify the most stable conformers. For instance, in a related compound, α-cyano-α-fluorophenylacetic acid methyl ester, two stable conformations, syn and anti, were identified with a small energy difference, highlighting the subtle interplay of electronic and steric effects. researchgate.net

The vibrational modes of the molecule, observed in its infrared and Raman spectra, are highly sensitive to its conformation. Specific vibrational bands can be assigned to particular functional groups and their movements. By comparing the experimentally observed vibrational frequencies with those calculated for different conformers using DFT, a definitive assignment of the predominant conformation in the solid state or in solution can be achieved.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of this compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the differentiation between compounds that have the same nominal mass but different elemental formulas. For this compound (C8H8FNO), the exact mass can be calculated and compared to the experimentally measured value, confirming its elemental composition. nih.gov This technique is essential for validating the identity of newly synthesized compounds and for characterizing unknown substances.

Tandem mass spectrometry (MS/MS) is employed to probe the fragmentation pathways of this compound. In an MS/MS experiment, the protonated molecule ([M+H]+) is first selected in the mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum.

The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For amino-containing compounds, common fragmentation pathways involve the loss of small neutral molecules such as ammonia (B1221849) (NH3) or water (H2O). nih.gov In the case of this compound, characteristic fragments would likely arise from the cleavage of the acetyl group and fragmentation of the aromatic ring. The presence of the fluorine atom would also influence the fragmentation pattern, potentially leading to the loss of HF or other fluorine-containing fragments. By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed. nih.govfigshare.comresearchgate.net

The fragmentation of flavonoids, which share some structural similarities with the subject compound (aromatic rings, carbonyl groups), often involves losses of CO and H2O, and specific ring cleavages that are diagnostic of the substitution pattern. mdpi.com Similar principles can be applied to interpret the MS/MS spectrum of this compound.

Table 1: Potential Fragmentation Pathways in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Structure of Neutral Loss |

| [M+H]+ | [M+H - H₂O]+ | H₂O | Water |

| [M+H]+ | [M+H - CO]+ | CO | Carbon Monoxide |

| [M+H]+ | [M+H - CH₃•]+ | CH₃• | Methyl Radical |

| [M+H]+ | [M+H - NH₃]+ | NH₃ | Ammonia |

This table represents potential fragmentation pathways and is for illustrative purposes. Actual fragmentation would need to be confirmed by experimental data.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for monitoring the progress of chemical reactions in real-time. conicet.gov.ar It allows for the direct analysis of reaction mixtures with minimal sample preparation, providing immediate feedback on the consumption of reactants and the formation of products and intermediates. nih.govnih.gov

In the synthesis of this compound, ESI-MS can be used to track the conversion of starting materials to the final product. researchgate.net The high sensitivity of ESI-MS allows for the detection of even minor byproducts, aiding in the optimization of reaction conditions to improve yield and purity. The technique's ability to analyze samples in both aqueous and organic solutions makes it versatile for a wide range of synthetic transformations. conicet.gov.ar

Computational Chemistry (DFT, Ab Initio Calculations)

Computational chemistry provides a theoretical framework to understand and predict the properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating molecular structure, stability, and reactivity.

Computational methods, particularly DFT, are extensively used to determine the optimized molecular geometry of this compound. nih.govmdpi.comajchem-a.com These calculations solve the electronic structure of the molecule to find the lowest energy arrangement of its atoms, providing precise information on bond lengths, bond angles, and dihedral angles. ajchem-a.com

As discussed in the context of conformational analysis, DFT calculations are crucial for identifying the most stable conformers and understanding the energetic barriers between them. nih.govacs.org For 2'-fluoro-substituted acetophenones, calculations have confirmed the preference for the s-trans conformation. nih.govacs.org These theoretical models allow for a detailed examination of the steric and electronic interactions that govern the molecule's shape. For instance, the interplay of hyperconjugative effects and electrostatic interactions can be dissected to explain the observed conformational preferences. researchgate.net

The accuracy of these computational models is often validated by comparing the calculated geometries with experimental data obtained from techniques like X-ray crystallography, when available. mdpi.com

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. ossila.comchalcogen.ro

For aromatic systems like this compound, the HOMO is typically a π-orbital associated with the electron-rich phenyl ring and the amino substituent. The electron-donating amino group increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing acetyl and fluoro groups are expected to lower the energy of the LUMO, which is likely a π*-antibonding orbital. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. rasayanjournal.co.in

Computational studies on analogous substituted acetophenones, such as 3'-(trifluoromethyl)acetophenone, have utilized DFT calculations (B3LYP/6-311++G(d,p)) to determine these orbital energies. researchgate.net While specific values for this compound would require dedicated calculations, the conceptual framework remains the same. The interplay of the electron-donating amino group and the electron-withdrawing fluoro and acetyl groups will ultimately determine the precise energies and spatial distributions of the HOMO and LUMO. The distribution of these orbitals dictates the most probable sites for electrophilic and nucleophilic attack.

Table 1: Conceptual Frontier Molecular Orbital Properties of this compound

| Orbital | Primary Contribution | Expected Energy Level | Implication for Reactivity |

| HOMO | π-orbital of the phenyl ring and lone pair of the amino group | Relatively High | Susceptible to electrophilic attack, electron donation |

| LUMO | π*-antibonding orbital of the phenyl ring and acetyl group | Relatively Low | Susceptible to nucleophilic attack, electron acceptance |

| HOMO-LUMO Gap | ELUMO - EHOMO | Moderate | Indicator of chemical stability and reactivity |

This table is a conceptual representation based on established principles of electronic effects in aromatic compounds.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior towards electrophilic and nucleophilic reagents. The MEP map provides a visual representation of the electrostatic potential on the electron density surface, where different colors denote varying potential values.

In the case of this compound, the MEP surface would highlight distinct regions of positive and negative potential.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are expected to be localized on the oxygen atom of the acetyl group and, to a lesser extent, the nitrogen atom of the amino group and the fluorine atom, due to their lone pairs of electrons. Studies on other aminophenol derivatives have shown that the MEP minimum is often located near the oxygen atoms. researchgate.net

Positive Regions (Blue): These regions indicate electron deficiency and are prone to nucleophilic attack. The hydrogen atoms of the amino group and the aromatic ring are expected to exhibit positive electrostatic potential.

Neutral Regions (Green): These areas represent regions with near-zero potential.

The MEP analysis is instrumental in predicting intermolecular interactions, such as hydrogen bonding. The negative potential on the carbonyl oxygen and the positive potential on the amino hydrogens strongly suggest the potential for intermolecular hydrogen bond formation (N-H···O=C). Computational analyses of substituted benzenes confirm that substituents significantly alter the electrostatic potential of the entire molecule, guiding its noncovalent interactions. dtic.mil

Non-Covalent Interactions Analysis (e.g., Hirshfeld Surface Analysis)

Non-covalent interactions are paramount in determining the crystal packing and, consequently, the physical properties of a solid-state material. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and the nature of these interactions.

Red spots on the dnorm map indicate close intermolecular contacts, such as hydrogen bonds.

Blue regions represent contacts longer than the van der Waals radii.

White areas denote contacts with distances approximately equal to the van der Waals radii.

Table 2: Predicted Dominant Intermolecular Contacts for this compound from Conceptual Hirshfeld Surface Analysis

| Contact Type | Description | Expected Contribution |

| O···H/H···O | Hydrogen bonding involving the carbonyl oxygen and amino hydrogens. | Significant |

| H···H | General van der Waals interactions between hydrogen atoms. | Significant |

| C···H/H···C | Interactions involving aromatic and methyl hydrogens with carbon atoms. | Moderate |

| F···H/H···F | Interactions involving the fluorine atom and hydrogen atoms. | Moderate |

| C···C | π-π stacking interactions between aromatic rings. | Possible |

This table is a prediction based on the functional groups present in the molecule and findings for analogous structures.

Prediction of Spectroscopic Parameters (IR, Raman, NMR, UV-Vis)

Computational chemistry, particularly DFT, allows for the theoretical prediction of various spectroscopic parameters. These calculated spectra can be used to aid in the interpretation of experimental data or to predict the spectroscopic characteristics of a molecule before its synthesis or isolation.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes to specific functional groups and bond motions can be achieved. For this compound, key predicted vibrational modes would include the C=O stretch of the ketone, the N-H stretching and bending modes of the amine, the C-F stretch, and various aromatic C-H and C=C vibrations. Quantum chemical calculations on aminophenol derivatives have been successfully used to identify functional groups involved in hydrogen bonding by analyzing shifts in vibrational frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are highly sensitive to the molecular conformation. For instance, computational studies on 2'-fluoroacetophenone derivatives have shown that the conformation significantly affects through-space spin-spin coupling constants between fluorine and nearby protons or carbons, which can be accurately modeled. nih.govacs.org Such calculations would be invaluable for confirming the structure of this compound and understanding its conformational preferences in solution.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions associated with the aromatic system and the carbonyl group. The HOMO-LUMO energy gap provides a first approximation of the lowest energy electronic transition.

These computational tools, when applied to this compound, would provide a rich dataset complementing experimental findings and offering deep insights into its structural, electronic, and reactive properties.

Applications in Medicinal Chemistry and Biological Research

Role as a Pharmaceutical Intermediate

1-(5-Amino-2-fluorophenyl)ethanone serves as a crucial building block in the creation of more complex molecules with potential therapeutic uses. smolecule.com Its utility stems from the reactive nature of its amino group and the influential properties of its fluorophenyl ring. smolecule.com

The presence of an amino group in this compound allows for a variety of chemical modifications, enabling the synthesis of a diverse range of biologically active compounds. smolecule.com This functional group can readily participate in reactions to form amides, sulfonamides, and other derivatives, which are common structural motifs in many pharmaceutical agents. The versatility of this starting material makes it a valuable asset in the discovery and development of new drugs.

For instance, the amino group can be acylated to introduce various substituents, potentially leading to compounds with enhanced biological activity. This adaptability is crucial in the iterative process of drug design, where slight modifications to a lead compound can result in significant improvements in efficacy and selectivity.

Researchers utilize this compound to construct molecules with a wide array of potential therapeutic applications. smolecule.comnih.gov The core structure of this compound is a scaffold upon which more elaborate molecular architectures can be built. smolecule.com By strategically adding different chemical moieties, scientists can design molecules that target specific biological pathways or receptors implicated in various diseases. smolecule.com

The development of novel therapeutic agents often involves the exploration of new chemical space. The use of versatile intermediates like this compound facilitates this exploration by providing a reliable starting point for the synthesis of compound libraries. These libraries can then be screened for biological activity, accelerating the identification of promising new drug candidates.

The incorporation of fluorine into pharmaceutical compounds is a well-established strategy to enhance their drug-like properties. nih.govmdpi.comnih.gov The fluorine atom in this compound can significantly influence the metabolic stability and membrane permeability of the resulting drug candidates. smolecule.comnih.gov

Membrane Permeability: Fluorine's high electronegativity can alter the electronic properties of a molecule, which in turn can affect its ability to pass through biological membranes. nih.govmdpi.com In many cases, the introduction of fluorine can increase a compound's lipophilicity, facilitating its absorption and distribution throughout the body. nih.gov This enhanced permeability can lead to improved bioavailability and therapeutic efficacy. nih.govnih.gov

The following table summarizes the key drug-like properties influenced by fluorine substitution:

| Property | Impact of Fluorine Substitution | Reference |

| Metabolic Stability | Increased due to the strength of the C-F bond | nih.gov |

| Membrane Permeability | Often increased due to enhanced lipophilicity | nih.govmdpi.com |

| Bioavailability | Can be improved as a result of increased stability and permeability | nih.govnih.gov |

| Target Binding Affinity | Can be enhanced through specific interactions | mdpi.com |

Investigations into Biological Activities

Beyond its role as an intermediate, derivatives of this compound have been investigated for their own intrinsic biological activities, particularly in the context of neurotransmitter systems.

Neurotransmitters are essential chemical messengers in the brain, and their dysregulation is implicated in numerous neurological and psychiatric disorders. mdpi.com Research has explored the potential for compounds derived from this compound to interact with key neurotransmitter systems, such as the dopaminergic and serotonergic pathways.

Dopaminergic Pathways: The dopaminergic system is crucial for motor control, motivation, and reward. mdpi.commdpi.com Dopamine is synthesized from the amino acid tyrosine and binds to several receptor subtypes (D1-D5). nih.govopenstax.org The modulation of dopaminergic signaling is a key therapeutic strategy for conditions like Parkinson's disease and schizophrenia.

Serotonergic Pathways: The serotonergic system, which utilizes the neurotransmitter serotonin (B10506) (5-HT), plays a vital role in mood, sleep, and appetite. nih.govnih.gov Serotonin is synthesized from the amino acid tryptophan. openstax.orgnih.gov Many antidepressant and anxiolytic drugs target the serotonergic system.

The structural features of this compound derivatives may allow them to bind to receptors or transporters within these pathways, thereby influencing neurotransmitter levels and signaling.

Antimicrobial Properties

The core structure of this compound serves as a building block for synthesizing Schiff bases, a class of compounds known for their biological applications. nih.gov Schiff bases are formed by the condensation of a primary amine with an active carbonyl group, and the resulting azomethine group (-C=N-) is considered essential for their biological activity. nih.govasianpubs.org Numerous Schiff bases have been reported to possess significant antibacterial and antifungal properties. nih.govresearchgate.netscirp.org

Research into Schiff bases derived from various aminophenazone and heterocyclic amines has demonstrated their efficacy against a range of bacterial and fungal species. nih.govresearchgate.net For instance, studies on Schiff bases derived from 2-formylphenoxy acetic acid showed good antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting potency comparable to the standard drug ampicillin. asianpubs.org Similarly, certain Schiff bases containing cyano and chloro groups have shown enhanced antibacterial effects, with minimum inhibitory concentration (MIC) values as low as 6.25 μg/mL against strains like E. coli, S. aureus, Salmonella typhimurium, and Streptococcus pyogenes. nih.gov The antimicrobial potential of such derivatives is often attributed to the combined pharmacophoric features within a single molecular structure. asianpubs.org

Anticancer Activity of Derivatives (e.g., cytotoxic effects against cancer cell lines)

Derivatives of this compound have been a focal point in the search for novel anticancer agents. The incorporation of this scaffold into more complex molecules, such as thiazoles, pyrimidines, and quinolines, has yielded compounds with significant cytotoxic effects against various human cancer cell lines. mdpi.comnih.gov

Fluorinated compounds, in particular, are of great interest in medicinal chemistry as the inclusion of fluorine can enhance pharmacological properties like metabolic stability and lipophilicity. nih.gov For example, fluorinated Schiff bases synthesized from fluorinated benzaldehydes and 2-aminophenylhydrazines have shown potent cytotoxic and antiproliferative effects against the A549 non-small cell lung cancer (NSCLC) cell line. kne-publishing.com One such derivative, containing five fluorine atoms, exhibited a very strong cytotoxic effect with an IC₅₀ value of 0.64 μM. kne-publishing.com

Another study detailed a synthesized isoindole-thiazole derivative, 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, which was evaluated by the National Cancer Institute (NCI). mdpi.com This compound showed broad antimitotic activity against a panel of 59 human tumor cell lines, with average GI₅₀ (50% growth inhibition) and TGI (total growth inhibition) values of 15.72 μM and 50.68 μM, respectively. mdpi.com It was particularly effective against specific cell lines, demonstrating the potential for developing targeted cancer therapies. mdpi.com

The table below summarizes the cytotoxic activity of various derivatives against different cancer cell lines.

Table 1: Cytotoxic Activity of Selected Derivatives

| Compound Type | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Fluorinated Schiff Base | A549 (Lung) | IC₅₀ | 0.64 μM | kne-publishing.com |

| Aminothiazole-paeonol derivative | HCT 116 (Colorectal) | IC₅₀ | 0.72 µM | researchgate.net |

| Aminothiazole-paeonol derivative | HCT 116 (Colorectal) | IC₅₀ | 1.55 µM | researchgate.net |

| Isoindole-thiazole derivative | HOP-62 (Lung) | GP | -17.47% | mdpi.com |

| Isoindole-thiazole derivative | SF-539 (CNS) | GP | -49.97% | mdpi.com |

| Isoindole-thiazole derivative | OVCAR-8 (Ovarian) | GP | -27.71% | mdpi.com |

| Isoindole-thiazole derivative | DU-145 (Prostate) | GP | -44.35% | mdpi.com |

| 4-Aminoquinoline-isatin hybrid (HD6) | E. faecalis | Zone of Inhibition | 18 mm | mdpi.com |

| 4-Aminoquinoline-isatin hybrid (HD6) | S. aureus | Zone of Inhibition | 17 mm | mdpi.com |

| Thiazolo[4,5-d]pyrimidine derivative (3b) | NCI-60 Panel | - | Most Active | nih.gov |

| 5-ylidene-4-aminothiazol-2(5H)-one (IIIk) | CCRF-CEM (Leukemia) | - | High Activity | nih.gov |

GP: Growth Percent; IC₅₀: Half-maximal inhibitory concentration.

Structural Activity Relationship (SAR) Studies of Derivatives

Structural Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For derivatives of this compound, SAR studies have provided valuable insights into how molecular modifications influence biological activity.

Impact of Substituent Position on Reactivity and Biological Activity

The position of substituents on the aromatic rings of these derivatives significantly affects their biological potency. In a study of thiazolidine-2,4-dione analogs designed as ERK1/2 inhibitors, it was found that shifting an ethoxy group from the 4-position to the 2-position on the phenyl ring markedly improved the compound's ability to inhibit cell proliferation and induce apoptosis in human leukemia U937 cells. nih.govresearchgate.net This highlights the sensitivity of the molecule's interaction with its biological target to the spatial arrangement of its functional groups. nih.govresearchgate.net

Similarly, for anthraquinone (B42736) derivatives, the polarity of substituents and their location influence antibacterial effects. nih.gov The introduction of electron-withdrawing groups at specific positions can enhance the photosensitizing capabilities of platinum complexes, which are relevant to photodynamic cancer therapy. rsc.org

Influence of Halogen Type on Molecular Properties

The type and number of halogen atoms in a molecule can profoundly impact its physicochemical properties and biological activity. nih.gov In the context of anticancer agents, the presence of fluorine is often beneficial. nih.gov

Studies on fluorinated aminophenylhydrazine derivatives demonstrated a correlation between the number of fluorine atoms and cytotoxic efficacy against A549 lung cancer cells. kne-publishing.com A compound with five fluorine atoms showed the strongest cytotoxic effect. kne-publishing.com In another series of compounds, fluoromethylated substituents on a pyridine (B92270) ring were found to enhance photocytotoxicity. rsc.org

Rational Design of Derivatives for Target Specificity

Rational drug design aims to create molecules that interact specifically with a biological target, leading to higher efficacy and fewer side effects. This approach has been applied to derivatives of this compound to develop targeted therapies. For example, new phenylpiperazine derivatives of 1,2-benzothiazine were designed as potential topoisomerase II (Topo II) inhibitors by combining structural elements from known inhibitors like dexrazoxane. mdpi.com This rational approach led to the synthesis of compounds with cytotoxic activity comparable to the established anticancer drug doxorubicin, but with potentially lower toxicity to healthy cells. mdpi.com

SAR studies guide this rational design process. For instance, after identifying that a shift in an ethoxy group's position enhanced activity, this knowledge could be used to design new analogs with potentially even greater potency. nih.govresearchgate.net Similarly, understanding that certain amino substituents on a pyrazolopyridinyl pyrimidine (B1678525) core lead to better inhibitory activity allows for the focused synthesis of more effective molecules. nih.gov The goal is to build a detailed pharmacophore model that defines the essential structural features required for optimal interaction with the target, such as a specific enzyme or receptor. nih.govresearchgate.net

Biochemical Assays and Interaction Studies

To elucidate the mechanisms of action of these derivatives, a variety of biochemical assays and interaction studies are employed. The cytotoxic effects on cancer cells are commonly quantified using the MTT colorimetric assay, which measures cell metabolic activity as an indicator of cell viability. kne-publishing.com

To determine if cell death occurs via apoptosis, researchers use methods such as immunofluorescence staining for key apoptotic proteins like cleaved caspase-3. kne-publishing.com Histopathological staining techniques can reveal morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies. kne-publishing.com

For compounds designed to inhibit specific enzymes, such as the ERK1/2 inhibitors, assays are performed to measure the inhibition of the target kinase and its downstream signaling pathways. nih.govresearchgate.net In the case of potential Topo II inhibitors, molecular docking studies are used to predict and analyze the binding interactions between the designed compound and the DNA-Topo II complex. mdpi.com These computational studies can be complemented by biophysical techniques like fluorescence spectroscopy to confirm interactions, for instance, by observing the quenching of a compound's fluorescence upon binding to DNA. mdpi.com

Enzyme Activity Modulation

Derivatives of this compound have been investigated for their ability to modulate the activity of various enzymes, a cornerstone of drug discovery. The core structure can be elaborated to fit into the active sites of enzymes, leading to either inhibition or activation. For instance, this scaffold is integral to the synthesis of certain kinase inhibitors. The fluorine atom can enhance binding affinity and modulate electronic properties, while the amino group provides a key site for further chemical modification to achieve specificity and potency.

Protein Interaction Studies

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and small molecules that can disrupt or stabilize these interactions are of high interest. Photo-cross-linking, a powerful technique to study PPIs, often employs photo-reactive amino acids. While direct studies involving this compound are not prominent, its structural motifs are relevant. The development of bifunctional amino acids with both photo-reactive (like a diazirine) and bioorthogonal (like an alkyne) groups allows for the capture and identification of interacting protein partners. The aromatic and functionalized nature of this compound makes it a suitable precursor for creating more complex probes designed to investigate specific PPIs, particularly those involving aromatic recognition domains in proteins.

High-Throughput Screening in Drug Discovery

High-throughput screening (HTS) is a key process in modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds for activity against a specific biological target. Compound libraries are often built around core scaffolds that are synthetically tractable and offer diverse functionalization possibilities. This compound is an example of such a scaffold. Its reactive amino group allows for easy diversification, enabling the creation of a large number of distinct derivatives. These libraries can then be screened to identify initial "hits"—compounds that show activity in a particular assay, such as inhibiting a viral enzyme or activating a cellular receptor. The cost-effectiveness and speed of HTS make it an indispensable tool in the pharmaceutical industry.

Pharmacological Profiling of this compound Derivatives

Understanding the pharmacological profile of a new chemical entity is critical for its development as a potential drug. This includes studying how the compound is metabolized by the body and how it interacts with various biological targets.

In Vitro and In Vivo Metabolic Studies

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. In vitro studies, often using liver microsomes or S9 fractions, provide initial insights into how a compound might be metabolized. These studies can identify the primary metabolic pathways, such as oxidation, reduction, or conjugation. For instance, studies on structurally related aminoindanes have shown that metabolism can involve hydroxylation and N-acetylation. In vivo studies, typically conducted in animal models, confirm these findings and provide a more complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. While specific metabolic data for this compound derivatives are not extensively published, the presence of the amino and phenyl groups suggests likely metabolic pathways including N-acetylation, N-dealkylation (for N-substituted derivatives), and ring hydroxylation.

| Metabolic Study Type | Purpose | Common Methodologies | Example Findings in Related Compounds |

| In Vitro | To identify potential metabolic pathways and metabolic stability. | Incubation with pooled human liver microsomes (pHLMs) or S9 fractions. | Formation of hydroxylated and N-acetylated metabolites. |

| In Vivo | To determine the overall pharmacokinetic and ADME profile in a living organism. | Administration to animal models (e.g., rats) followed by analysis of urine and plasma. | Identification of phase I (e.g., hydroxylation) and phase II (e.g., sulfation, glucuronidation) metabolites. |

Receptor Binding Assays (e.g., opioid receptors)

Receptor binding assays are essential for characterizing the interaction of a compound with its intended molecular target. Derivatives of this compound can be designed as ligands for various receptors. A notable area of application is in the development of probes for opioid receptors (mu, delta, and kappa). For example, fluorescent ligands have been developed for visualizing these receptors in living cells. These probes often consist of a high-affinity guiding molecule (pharmacophore), like naltrexamine, connected to a reporter molecule via a linker. The synthesis of such complex molecules can utilize building blocks with functionalities similar to those in this compound. Competitive radioligand binding assays are used to determine the binding affinity (Ki) of these new compounds for their target receptors. High-throughput, label-free methods using mass spectrometry are also emerging as powerful alternatives to traditional radiometric assays for screening receptor binding.

| Receptor | Example Probe | Binding Affinity (Ki) in nM |

| Mu-Opioid Receptor (MOR) | NAI-A594 | ~50 |

| Delta-Opioid Receptor (DOR) | NAI-A594 | ~70 |

| Kappa-Opioid Receptor (KOR) | NAI-A594 | ~200 |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental in separating 1-(5-Amino-2-fluorophenyl)ethanone from complex mixtures, ensuring that subsequent detection and quantification are not compromised by interfering substances.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, the sample is first vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. For instance, the electron ionization mass spectrum of the related compound 1-(2-aminophenyl)ethanone shows characteristic peaks that can be used for its identification. nist.govnist.gov The final extracts can be analyzed by GC-MS/MS, where pesticide residues are separated on a column like a DB5-MS and analyzed by a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode. eurl-pesticides.eu

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing non-volatile and thermally labile compounds like this compound. The compound is first separated by liquid chromatography, often using a reversed-phase column, and then detected by tandem mass spectrometry. eurl-pesticides.eu This technique offers excellent specificity and is widely used for quantifying small molecules in complex matrices.

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a targeted mass spectrometry technique that provides high specificity and sensitivity for quantifying compounds in complex mixtures. wikipedia.org In this mode, a specific precursor ion of the target analyte is selected in the first mass analyzer (Q1), fragmented in the collision cell (Q2), and then a specific product ion is monitored in the third mass analyzer (Q3). nih.gov This double mass filtering significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the detection of compounds at very low concentrations. washington.edu The specific pair of precursor and product ion m/z values is referred to as a "transition." nih.govwashington.edu For robust quantification, it is common to monitor two or three transitions for each analyte. nih.gov This approach is well-suited for high-throughput analysis, with the capability to quantify over 100 different proteins in a single LC-MS run using scheduled SRM. nih.gov

Table 1: Key Parameters in MRM/SRM Analysis

| Parameter | Description | Significance |

| Precursor Ion (Q1) | The m/z of the intact molecule of interest selected in the first quadrupole. | Defines the target analyte. |

| Product Ion (Q3) | The m/z of a specific fragment ion generated from the precursor ion, selected in the third quadrupole. nih.gov | Provides a second layer of specificity, confirming the identity of the analyte. nih.gov |

| Transition | The specific pair of precursor and product ion m/z values. wikipedia.orgwashington.edu | The fundamental unit of measurement in an MRM/SRM experiment. |

| Dwell Time | The time spent monitoring a specific transition. | Affects the number of data points across a chromatographic peak and thus the precision of quantification. nih.gov |

| Collision Energy | The energy applied in the collision cell (Q2) to fragment the precursor ion. | Optimized to maximize the intensity of the desired product ion. |

High-Resolution Mass Spectrometry (HRMS/MS) offers an alternative to triple quadrupole instruments for targeted analysis. HRMS instruments, such as time-of-flight (ToF) or Orbitrap mass spectrometers, can provide high mass accuracy and resolution, enabling the separation of the target analyte signal from isobaric interferences. nih.gov This can be particularly advantageous in complex sample matrices where background interferences can be a significant challenge. nih.gov In HRMS/MS, a survey scan is used to determine the parent ion mass, which is then isolated and fragmented to produce product ion spectra. nih.gov

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest before chromatographic analysis. Liquid-liquid extraction (LLE) is a common technique used for this purpose. ucl.ac.uk In LLE, the sample is partitioned between two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net By adjusting the pH of the aqueous phase, the solubility of this compound can be manipulated to facilitate its extraction into the organic phase. researchgate.net For instance, amino acids can be extracted from an aqueous solution into an organic solvent by adjusting the pH to their isoelectric point, which makes them less soluble in water and more soluble in organic solvents like chloroform (B151607) or ethyl acetate (B1210297). researchgate.net Enantioselective liquid-liquid extraction has also been developed for underivatized amino acids using chiral extractors. skku.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Immunochemical Methods (e.g., ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunochemical method that can be used for the detection and quantification of a specific analyte. nih.gov While primarily used for macromolecules like proteins and hormones, it is theoretically possible to develop an ELISA for a small molecule like this compound. This would require the production of antibodies that specifically recognize the compound. The assay typically involves immobilizing an antigen or antibody on a solid surface and using an enzyme-linked antibody to generate a measurable signal. nih.gov Different formats of ELISA include direct, indirect, sandwich, and competitive assays. nih.gov Immunoassays can be very sensitive; for example, they can detect peptide compounds at femtomole concentrations.

Advanced Detection Strategies and Method Validation

Advanced analytical techniques are often employed for the trace-level detection and quantification of impurities like this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), frequently coupled with mass spectrometry (MS), are powerful tools for this purpose due to their high sensitivity and selectivity. scirp.org Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. scirp.org

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are key performance characteristics in the validation of analytical methods. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

The determination of LOD and LOQ is often based on the signal-to-noise ratio (S/N), with a common acceptance criterion of approximately 3:1 for LOD and 10:1 for LOQ. semanticscholar.org These values are crucial for ensuring that even trace amounts of an impurity can be reliably controlled.

Table 1: Illustrative LOD and LOQ Data for a Structurally Related Aminophenyl Compound

| Parameter | Value (ppm) | Signal-to-Noise Ratio (S/N) |

| Limit of Detection (LOD) | 0.07 | ~3:1 |

| Limit of Quantitation (LOQ) | 0.2 | ~10:1 |

This data is for a structurally related aminophenyl compound and serves as an illustrative example of the sensitivity achievable with advanced analytical methods. semanticscholar.orgmdpi.com

Carryover is a phenomenon in which a small amount of a previously analyzed sample is carried over into the subsequent analysis, potentially leading to inaccurate results for the following sample. The assessment of carryover is a critical part of method validation, especially for highly sensitive analytical methods used for trace analysis. This is typically evaluated by injecting a blank solvent or matrix after a high-concentration standard or sample and monitoring for any signal at the retention time of the analyte.

Interferences from the sample matrix or other components can also affect the accuracy and precision of an analytical method. Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods, this is demonstrated by the separation of the analyte peak from other potential peaks.

For a compound like this compound, potential interferences could arise from isomeric impurities or other structurally similar compounds present in the sample. The use of highly selective techniques like tandem mass spectrometry (MS/MS) can significantly mitigate the risk of interferences by monitoring for specific precursor-to-product ion transitions.

Table 2: Example of Carryover and Interference Assessment Strategy

| Test | Procedure | Acceptance Criteria |

| Carryover | Inject a blank solvent after a high-concentration standard of this compound. | No significant peak should be observed at the retention time of the analyte in the blank injection. |

| Specificity/Interference | Analyze a placebo or a sample matrix spiked with known potential impurities and degradation products. | The peak for this compound should be well-resolved from all other peaks, and its purity should be confirmed using techniques like peak purity analysis with a photodiode array (PDA) detector or by the specificity of MS/MS detection. |

This table outlines a general strategy for assessing carryover and interferences in an analytical method for this compound.

Q & A

Q. What are the optimized synthetic routes for 1-(5-Amino-2-fluorophenyl)ethanone, and how do reaction conditions influence yield?